molecular formula C16H14N2O B14210195 4-(2-cyanoethyl)-N-phenylbenzamide CAS No. 737766-78-8

4-(2-cyanoethyl)-N-phenylbenzamide

Katalognummer: B14210195
CAS-Nummer: 737766-78-8
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: RVEITMYAQKIXPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Cyanoethyl)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a phenyl group and a cyanoethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyanoethyl)-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with acrylonitrile under basic conditions. The reaction proceeds via a Michael addition mechanism, where the nucleophilic nitrogen of the benzamide attacks the electrophilic carbon of the acrylonitrile, resulting in the formation of the cyanoethyl group.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of catalysts such as potassium fluoride on alumina can enhance the reaction efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Cyanoethyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with various functional groups on the phenyl ring.

Wissenschaftliche Forschungsanwendungen

4-(2-Cyanoethyl)-N-phenylbenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-cyanoethyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various biochemical reactions. The phenylbenzamide core can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylbenzamide: Lacks the cyanoethyl group, resulting in different reactivity and applications.

    4-(2-Cyanoethyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group, leading to variations in chemical and biological properties.

    4-(2-Cyanoethyl)-N-phenylacetamide:

Uniqueness

4-(2-Cyanoethyl)-N-phenylbenzamide is unique due to the presence of both the cyanoethyl and phenylbenzamide moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

737766-78-8

Molekularformel

C16H14N2O

Molekulargewicht

250.29 g/mol

IUPAC-Name

4-(2-cyanoethyl)-N-phenylbenzamide

InChI

InChI=1S/C16H14N2O/c17-12-4-5-13-8-10-14(11-9-13)16(19)18-15-6-2-1-3-7-15/h1-3,6-11H,4-5H2,(H,18,19)

InChI-Schlüssel

RVEITMYAQKIXPV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.